3-Azido-1-(4-methoxyphenethyl)azetidine
Overview
Description
3-Azido-1-(4-methoxyphenethyl)azetidine: is a nitrogen-rich azetidine derivative with the molecular formula C12H16N4O. This compound features an azetidine ring substituted with an azido group and a 4-methoxyphenethyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and makes them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(4-methoxyphenethyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring:
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the azetidine ring is replaced by an azide ion.
Attachment of the 4-Methoxyphenethyl Group: The 4-methoxyphenethyl group can be attached through various coupling reactions, such as Suzuki or Sonogashira couplings.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azetidine ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azido group can yield amines or other reduced products.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the azido group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or other azide sources are commonly used.
Major Products:
Oxidation Products: Various oxidized azetidine derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Azetidine derivatives with different substituents replacing the azido group.
Scientific Research Applications
Chemistry: 3-Azido-1-(4-methoxyphenethyl)azetidine is used as a building block in the synthesis of complex organic molecules. Its unique reactivity due to the azetidine ring strain makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: They are also explored for their antimicrobial and antibacterial properties .
Industry: In the industrial sector, azetidine derivatives are used in the production of polymers and materials with specific properties, such as antibacterial coatings and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 3-Azido-1-(4-methoxyphenethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The azido group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or material science .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity due to ring strain.
Other Azetidines: Various azetidine derivatives with different substituents, such as 3-alkoxyazetidines.
Properties
IUPAC Name |
3-azido-1-[2-(4-methoxyphenyl)ethyl]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-17-12-4-2-10(3-5-12)6-7-16-8-11(9-16)14-15-13/h2-5,11H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTUWLQKUQBDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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